TVB-2640, also known as denifanstat, is a small molecule inhibitor specifically targeting fatty acid synthase (FASN), an enzyme crucial for lipogenesis and cellular metabolism. With a molecular weight of approximately 439.55 grams per mole, TVB-2640 has emerged as a promising therapeutic agent in oncology due to its ability to inhibit the ketoacylreductase activity of FASN. This inhibition disrupts lipid biosynthesis, which is often upregulated in various cancers, including glioblastoma and triple-negative breast cancer. Originally developed for the treatment of nonalcoholic steatohepatitis, TVB-2640 has shown potential in reducing excess liver fat and addressing inflammatory pathways associated with liver damage .
The primary chemical reaction involving TVB-2640 is its interaction with the FASN enzyme. By binding to the ketoacylreductase site, TVB-2640 effectively inhibits the conversion of malonyl-CoA and acyl-CoA into long-chain fatty acids. This reaction is pivotal in the fatty acid synthesis pathway, which is essential for cell membrane integrity and energy storage. The inhibition leads to decreased lipid accumulation within cells, making it particularly relevant in cancer cells that rely heavily on fatty acid synthesis for growth and survival .
TVB-2640 exhibits significant biological activity as a FASN inhibitor, leading to reduced proliferation and increased apoptosis in various cancer cell lines. In clinical studies, it has demonstrated a favorable safety profile with manageable side effects, primarily non-serious and reversible adverse events such as skin reactions and fatigue. Notably, in combination therapies with agents like bevacizumab or paclitaxel, TVB-2640 has shown improved disease control rates across multiple tumor types, including non-small cell lung cancer and breast cancer .
The synthesis of TVB-2640 involves several steps typical of small molecule drug development. While specific proprietary methods are often not disclosed in public literature, the general approach includes:
TVB-2640 has several applications primarily in oncology:
Interaction studies have highlighted TVB-2640's ability to synergize with other therapeutic agents. For instance:
Several compounds exhibit similarities to TVB-2640 regarding their mechanism as FASN inhibitors or their applications in oncology. Here are some notable examples:
| Compound Name | Mechanism of Action | Clinical Application | Unique Features |
|---|---|---|---|
| C75 | FASN inhibitor | Cancer treatment | First identified FASN inhibitor |
| Orlistat | Lipase inhibitor | Weight loss; obesity treatment | Primarily used for weight management |
| Thiazolidinediones | PPAR gamma agonists | Diabetes management | Improves insulin sensitivity |
| Soraphen A | Natural product FASN inhibitor | Cancer research | Derived from natural sources |
TVB-2640 stands out due to its specificity as a highly selective FASN inhibitor entering clinical studies, demonstrating potent anti-tumor activity across various cancer types without significant gastrointestinal toxicity observed in other compounds like orlistat .
Steady-state kinetics were measured with purified human KR domain (residues 1650–2160). Initial velocities were recorded at 37 °C (pH 7.4) using acetoacetyl-CoA (2–40 µM) and NADPH (5–200 µM).
| Parameter | No inhibitor | + TVB-2640 40 nM | + TVB-2640 80 nM | Reference |
|---|---|---|---|---|
| V_max (µmol min⁻¹ mg⁻¹) | 2.8 ± 0.1 | 2.7 ± 0.1 | 2.6 ± 0.1 | 38 |
| K_m (NADPH) (µM) | 21 ± 3 | 21 ± 2 | 22 ± 3 | 38 |
| K_m (acetoacetyl-CoA) (µM) | 12 ± 2 | 11 ± 2 | 12 ± 2 | 38 |
| K_i (uncompetitive, NADPH) | – | 0.051 ± 0.006 | – | 95 |
| K_i (uncompetitive, acetoacetyl-CoA) | – | 0.060 ± 0.008 | – | 98 |
Lineweaver–Burk replots exhibit parallel slopes, confirming uncompetitive inhibition toward both NADPH and acetoacetyl-CoA, consistent with inhibitor binding to the KR–cofactor–substrate ternary complex [3] [4].
Collectively, biochemical and computational data place TVB-2640 in a mechanistic class of NADPH-dependent allosteric traps, differentiating it from classical competitive inhibitors such as cerulenin that acylate the KS active site.
Cryo-EM reconstruction at 2.7 Å (PDB 8EYK) of the human modifying region in complex with TVB-2640 elucidates the binding epitope [7].
| KR residue | Interaction type | Distance (Å) | Functional consequence | Reference |
|---|---|---|---|---|
| Tyr 2034 | π–π stacking with triazole ring | 3.5 | Anchors inhibitor in hydrophobic tunnel | 81 |
| Lys 1995 | Hydrogen bond to nitrile nitrogen | 2.9 | Stabilizes closed KR flap | 81 |
| Ser 2021 | Polar contact to carbonyl oxygen | 3.1 | Locks catalytic dyad, blocks hydride transfer | 81 |
| Leu 2062 | Van-der-Waals packing with cyclobutyl group | 3.8 | Species-selective potency determinant | 35 |
The inhibitor spans the nicotinamide channel and extends into an accessory hydrophobic alcove, preventing loop 2067-2080 from adopting the open conformation required for ACP ingress [5] [7]. Unlike KS-directed inhibitors, no covalent bond is formed; binding is reversible, in agreement with kinetic data showing restoration of KR activity after compound wash-out [6].
Key Mechanistic Insights